molecular formula C14H16N6O2S B2911262 N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034256-24-9

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2911262
CAS No.: 2034256-24-9
M. Wt: 332.38
InChI Key: VSYZMOTWJQPDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The thiophene ring in the compound is known for its ability to engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzyme active sites . The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or modulating their activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its utility in biochemical research.

Cellular Effects

The effects of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases, by modulating their phosphorylation states . This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It binds to enzyme active sites, either inhibiting or activating them depending on the context . The compound’s imidazole ring can chelate metal ions, affecting metalloenzyme activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These molecular interactions underpin its diverse biochemical and cellular effects.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(1H-imidazol-5-yl)ethyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c21-12(13-2-1-5-23-13)8-20-7-11(18-19-20)14(22)16-4-3-10-6-15-9-17-10/h1-2,5-7,9,12,21H,3-4,8H2,(H,15,17)(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYZMOTWJQPDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CN=CN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.